molecular formula C23H23NO2 B1429682 ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1385585-13-6

ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1429682
CAS No.: 1385585-13-6
M. Wt: 345.4 g/mol
InChI Key: NFINHJWAJXITON-UHFFFAOYSA-N
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Description

Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound that belongs to the class of indene derivatives This compound features a unique structure combining an indene core with a naphthalen-1-ylmethyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diene and an aryl halide under palladium-catalyzed conditions.

    Introduction of the Naphthalen-1-ylmethyl Group: This step involves the alkylation of the indene core with naphthalen-1-ylmethyl chloride in the presence of a strong base like sodium hydride.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-ylmethyl group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(phenylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 2-[(benzyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl 2-[(naphthalen-2-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-(naphthalen-1-ylmethylamino)-1,3-dihydroindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-26-22(25)23(14-18-9-3-4-10-19(18)15-23)24-16-20-12-7-11-17-8-5-6-13-21(17)20/h3-13,24H,2,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINHJWAJXITON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2C1)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
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ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
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ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
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ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 5
ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 6
ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate

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